Thenyldiamine

描述

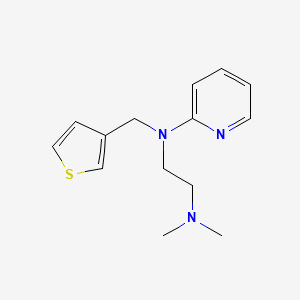

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-16(2)8-9-17(11-13-6-10-18-12-13)14-5-3-4-7-15-14/h3-7,10,12H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGYDFVCAAKKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021335 | |

| Record name | Thenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

169-172 °C @ 1.0 MM HG | |

| Record name | THENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

91-79-2 | |

| Record name | Thenyldiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenyldiamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenyldiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENYLDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4U52363JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thenyldiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization Research

Established Synthesis Pathways

The traditional synthesis of thenyldiamine relies on well-documented condensation reactions, which involve multiple steps and specific, functionalized reactants to construct the final molecular architecture.

Reactant Specificities (e.g., Pyridine (B92270) Derivatives, 3-Thenyl Bromide)

The established synthesis of this compound is characterized by its specific choice of reactants. The process involves the condensation of N,N-dimethylaminoethyl-alpha-aminopyridine with 3-thenyl bromide. nih.gov

N,N-dimethylaminoethyl-alpha-aminopyridine: This molecule, more formally named N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine, serves as the backbone of the final compound, providing the ethylenediamine (B42938) bridge and the pyridine ring system. nih.gov The synthesis of such substituted 2-aminopyridines is a core focus in medicinal chemistry, with numerous methods developed for their preparation. bhu.ac.in

3-Thenyl Bromide: This reactant provides the thiophene-containing moiety (the "thenyl" group) that is characteristic of this compound.

The reaction covalently bonds the nitrogen atom of the aminopyridine with the methylene (B1212753) carbon of the 3-thenyl bromide, forming the complete this compound structure.

| Reactant | IUPAC Name | Role in Synthesis |

| N,N-dimethylaminoethyl-alpha-aminopyridine | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine | Provides the pyridine and ethylenediamine core |

| 3-Thenyl Bromide | 3-(Bromomethyl)thiophene | Provides the thenyl (thiophene) group |

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally responsible chemical manufacturing, recent research has focused on developing greener synthetic routes for active pharmaceutical ingredients, including this compound. These strategies employ novel solvent systems and optimized reaction conditions to reduce waste and improve efficiency.

Utilization of Deep Eutectic Solvents

A significant advancement in the synthesis of this compound involves the use of Deep Eutectic Solvents (DESs). researchgate.net DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol) that form a liquid with a melting point significantly lower than its individual components. researchgate.netnih.gov They are considered green solvents due to their low volatility, non-flammability, and often being derived from renewable, natural sources. researchgate.netrsc.org

| Synthesis Method | Solvent | Key Steps | Overall Yield | Reference |

| Traditional | Volatile Organic Compounds (VOCs) | Condensation | ~30% | researchgate.net |

| Advanced | Deep Eutectic Solvents (DESs) | Reductive Amination & Cu-catalyzed Ullmann Coupling | 39% | researchgate.net |

Optimization of Reaction Conditions for Research Scale

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring scalability. For the sustainable synthesis of this compound in DES, the reactions were found to proceed smoothly under aerobic conditions, simplifying the experimental setup. researchgate.net The development of a one-pot, DES-based protocol for the drug atenolol, which achieved a 95% yield, demonstrates the power of optimization. nih.gov This was achieved under mild conditions, in short reaction times, and without the need for additional catalysts or complex purification steps like chromatography. nih.gov

The process of optimization typically involves the systematic screening of various parameters, as shown in the table below, which illustrates general optimization principles. researchgate.netresearchgate.net

| Parameter | Variables Screened | Goal |

| Catalyst | Type (e.g., CuI), Loading (e.g., 5-20 mol%) | Maximize conversion rate and selectivity |

| Solvent | Type (e.g., DES, 2-MeTHF, CPME) | Improve yield, reduce environmental impact, simplify workup |

| Temperature | Range (e.g., 60-100°C) | Find the lowest effective temperature to save energy and reduce byproducts |

| Base | Type (e.g., K2CO3, t-BuOK), Amount | Facilitate reaction while minimizing side reactions |

| Reaction Time | Duration (e.g., 10 minutes to 24 hours) | Achieve complete conversion in the shortest possible time |

Chemical Derivatization and Metabolite Synthesis for Research

Chemical derivatization is a key process in pharmaceutical research, enabling the synthesis of metabolites for analytical and toxicological studies, as well as the creation of analogues to explore structure-activity relationships (SAR). In the context of this compound, research has focused on biotransformation to identify metabolites and on the synthesis of related compounds to understand the structural features crucial for its antihistaminic activity.

The metabolic transformation of this compound has been investigated using microbial models, which can mimic mammalian metabolism. Studies have shown that this compound, like other ethylenediamine antihistamines, undergoes N-oxidation.

Fungal Biotransformation

Research utilizing the fungus Cunninghamella elegans has demonstrated its capability to metabolize this compound. knowt.com Strains of this fungus were shown to transform this compound into its corresponding N-oxide and N-demethylated derivatives. knowt.com In these studies, after a 96-hour incubation period, a significant portion of the this compound was metabolized. knowt.com The primary organic-soluble metabolites were identified as the N-oxide derivatives. knowt.com

Characterization of this compound N-Oxide

The identification and characterization of this compound N-oxide have been accomplished using various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Thermospray (TS) mass spectrometry has been a valuable tool for analyzing this compound and its N-oxide derivative. In these analyses, the parent this compound compound typically shows a prominent protonated molecular ion [MH]⁺. The N-oxide derivative, however, provides a more complex fragmentation pattern, which aids in its structural confirmation. The TS mass spectrum of this compound N-oxide shows a strong [MH]⁺ ion along with several significant fragment ions. This fragmentation is a key characteristic used to distinguish the N-oxide from the parent compound. vikramuniv.ac.inresearchgate.net High-performance liquid chromatography coupled with thermospray mass spectrometry (HPLC-TSMS) has also been effectively used to detect and characterize metabolites of this compound from biological extracts. uantwerpen.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy has been used to confirm the structure of the N-oxide metabolite isolated from fungal transformation studies. knowt.com

The data below summarizes the key analytical findings for the characterization of this compound N-Oxide.

| Analytical Technique | Parent this compound | This compound N-Oxide | Reference(s) |

| Thermospray Mass Spectrometry (TSMS) | Primarily produces [MH]⁺ ion. | Produces a strong [MH]⁺ ion and multiple characteristic fragment ions. | vikramuniv.ac.inresearchgate.net |

| ¹H-NMR Spectroscopy | Used for structural confirmation of parent compound. | Used to identify the N-oxide structure from metabolites. | knowt.com |

| HPLC-TSMS | Base peak is the [M+H]⁺ ion. | Allows for detection and characterization in biological matrices. | uantwerpen.be |

The synthesis of analogues is fundamental to understanding the relationship between a molecule's structure and its biological activity. For ethylenediamine antihistamines like this compound, SAR studies help to identify which parts of the molecule are essential for efficacy and which can be modified to enhance activity or reduce toxicity.

General Synthetic Strategies

Structure-Activity Relationship Insights from Analogues

While extensive SAR studies focusing solely on a broad range of novel this compound analogues are not widely reported in the literature, valuable insights can be drawn from comparing this compound to its structurally similar analogues, such as chlorothen (B86339).

The table below outlines the structural differences and resulting activity of key ethylenediamine antihistamines related to this compound.

| Compound Name | Ar¹ Group | Ar² Group | Key SAR Observation | Reference(s) |

| Tripelennamine (B1683666) | Phenyl | 2-Pyridyl | The foundational structure for this class of antihistamines. | vikramuniv.ac.in |

| This compound | 3-Thenyl | 2-Pyridyl | Replacement of the phenyl ring with a thiophene (B33073) ring maintains potent antihistaminic activity. | vikramuniv.ac.in |

| Methapyrilene (B1676370) | 2-Thenyl | 2-Pyridyl | Isomeric with this compound (differing in thenyl attachment point), also a potent antihistamine. | vikramuniv.ac.in |

| Chlorothen | 5-Chloro-2-thenyl | 2-Pyridyl | Halogen substitution on the thiophene ring enhances antihistaminic activity and lowers toxicity compared to the non-halogenated analogue. | vikramuniv.ac.in |

These comparative studies underscore the importance of the heterocyclic aromatic rings in modulating the biological activity of ethylenediamine antihistamines.

Pharmacological Investigations: Mechanisms and Receptor Interactions

Receptor Binding and Selectivity Studies

The affinity of a compound for its receptor is a key determinant of its pharmacological potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki) of Related H1-Antihistamines for the Human H1 Receptor This table includes data for compounds structurally or functionally related to Thenyldiamine to provide context for the expected affinity range of first-generation antihistamines.

| Compound | Class | Ki (nM) | Source |

|---|---|---|---|

| Mepyramine | Ethylenediamine (B42938) | 1.1 | ucl.ac.be (recalculated from pKi) |

| Levocetirizine (B1674955) | Piperazine (2nd Gen) | 3 | ucl.ac.be |

| Cetirizine (B192768) | Piperazine (2nd Gen) | 6 | ucl.ac.be |

| (S)-cetirizine | Piperazine (2nd Gen) | 100 | ucl.ac.be |

| Desloratadine | Tricyclic (2nd Gen) | ~0.8 | nih.gov (recalculated from pKi) |

| Rupatadine | Tricyclic (2nd Gen) | ~40 | nih.gov (recalculated from pKi) |

Comparative studies are essential for contextualizing the pharmacological profile of this compound. As a first-generation antihistamine, its properties are best understood when compared with other members of its class and with newer, second-generation agents. researchgate.net

This compound is part of the ethylenediamine class, which was the first group of clinically effective H1-antihistamines developed. smpdb.cawikipedia.org This class also includes compounds like mepyramine and tripelennamine (B1683666). wikipedia.orgresearchgate.net A defining characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier, leading to interactions with central nervous system (CNS) H1 receptors. smpdb.canih.gov This is in contrast to second-generation antihistamines, such as cetirizine and desloratadine, which are designed to be more selective for peripheral H1 receptors and have significantly reduced CNS penetration. smpdb.caresearchgate.net

In terms of receptor selectivity, first-generation agents like this compound generally exhibit a broader binding profile. They can also interact with other receptors, such as muscarinic acetylcholine (B1216132) receptors, which contributes to some of their side effects. Second-generation agents, conversely, are developed for high selectivity for the H1 receptor. ucl.ac.be For example, cetirizine and levocetirizine are reported to be over 600-fold more selective for H1 receptors compared to a wide panel of other receptors and ion channels. ucl.ac.be While direct comparative binding data for this compound against a full receptor panel is scarce in the literature, its classification as a first-generation agent implies a lower receptor selectivity compared to drugs like levocetirizine or desloratadine. smpdb.canih.gov

The interaction of drugs with plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor influencing their distribution and availability. This binding can be significantly affected by the pH of the biological medium. While specific studies on the pH-dependent complexation of this compound with HSA were not identified in the surveyed literature, the principles governing such interactions are well-established.

HSA is known to undergo distinct conformational changes in response to alterations in pH. nih.govnih.gov The protein's structure is generally stable in the pH range of 4 to 9. mdpi.com However, significant structural transitions occur at the extremes of this range. For instance, a notable conformational change known as the N-F transition occurs around pH 4.3. nih.gov These pH-induced changes alter the net charge and the three-dimensional structure of the protein, which in turn can modify the affinity and capacity of its drug-binding sites. nih.govresearchgate.net

Furthermore, the ionization state of the drug molecule itself is pH-dependent. This compound, containing tertiary amine groups, will become protonated and carry a positive charge in acidic environments. nih.govdrugbank.com The pKa of the strongest basic group in this compound hydrochloride is predicted to be around 8.76. drugbank.com Changes in the protonation state of both the drug and the albumin molecule as a function of pH will inevitably alter the electrostatic and hydrophobic interactions that govern complex formation. Studies on other amphiphilic drugs have demonstrated that pH can dramatically influence their aggregation behavior and interaction with macromolecules. sci-hub.se Therefore, it is highly probable that the binding of this compound to HSA is pH-dependent, a factor that would be crucial for its pharmacokinetic profile.

Metabolism and Biotransformation Research

In Vitro Metabolic Pathway Elucidation

In vitro studies serve as a foundational approach to understanding the metabolic pathways of xenobiotics like thenyldiamine. These methods allow for the controlled investigation of specific biotransformation reactions, the identification of resulting metabolites, and the enzymes responsible for these changes.

Microbial systems, particularly fungal strains, are valuable tools in metabolism research as they often exhibit metabolic pathways analogous to those in mammals. Studies utilizing the fungus Cunninghamella elegans have been instrumental in elucidating the biotransformation of this compound. nih.gov

Research involving C. elegans strains ATCC 9245 and 36112 demonstrated their capability to transform this compound. nih.gov Over a 96-hour incubation period, approximately 64% of the initial this compound was metabolized. nih.gov The primary transformation pathways identified were N-oxidation and N-demethylation, leading to the formation of N-oxide and N-demethylated derivatives. nih.gov These findings highlight the utility of fungal models in producing and identifying key metabolites that may also be formed in mammalian systems.

| Microorganism | Substrate | Metabolic Outcome (% Metabolized) | Identified Metabolites | Reference |

|---|---|---|---|---|

| Cunninghamella elegans (ATCC 9245 & 36112) | This compound | 64% (over 96 hours) | N-oxide derivatives, N-demethylated derivatives | nih.gov |

A significant finding from microbial studies is that N-oxidation is a major metabolic route for this compound. nih.gov In incubations with Cunninghamella elegans, N-oxide derivatives constituted the vast majority (approximately 88% to 95%) of the organic-soluble metabolites. nih.gov This indicates the importance of the amine oxide pathway in the biotransformation of this compound. The formation of N-oxides is a common Phase I metabolic reaction for many nitrogen-containing drug molecules, converting them into more water-soluble compounds that are easier to excrete. nih.gov

The enzymatic processes in Cunninghamella elegans facilitate the conversion of this compound into specific metabolic products. nih.gov The identification of these metabolites has been accomplished using a combination of analytical techniques. Researchers have successfully isolated the N-oxide and N-demethylated derivatives using high-performance liquid chromatography (h.p.l.c.). nih.gov Subsequent structural confirmation of these isolated compounds was performed using proton nuclear magnetic resonance (1H-n.m.r.) and mass spectrometry, which provide detailed information about their molecular structure and mass. nih.gov

| Metabolite Class | Specific Metabolite | Identification Method(s) | Reference |

|---|---|---|---|

| N-Oxidized Metabolite | This compound N-oxide | h.p.l.c., 1H-n.m.r., Mass Spectrometry | nih.gov |

| N-Demethylated Metabolite | N-demethylated this compound | h.p.l.c., 1H-n.m.r., Mass Spectrometry | nih.gov |

Cellular models are essential tools for studying drug absorption, distribution, metabolism, and excretion (ADME) in a system that closely mimics human physiology. nih.govmdpi.com Human-derived intestinal epithelial cells, such as Caco-2 cells, are widely used as an in vitro model of the intestinal barrier to study drug transport and metabolism. nih.govresearchgate.netnih.gov

Primary human hepatocytes are considered a gold standard for evaluating drug toxicity and metabolism, as they retain a high level of metabolic activity comparable to in vivo liver conditions. nih.govnih.gov These cellular systems allow researchers to investigate the specific enzymes and transporters involved in a drug's metabolic pathway. nih.gov While these models are standard in pharmaceutical research for investigating metabolic pathways, specific studies detailing the metabolism of this compound within these particular cellular systems are not extensively documented in the available literature.

Comparative Metabolic Investigations

Understanding how metabolic pathways differ between species is crucial for the preclinical development of new drugs and for extrapolating animal study data to humans. researchgate.netresearchgate.net These differences can arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. researchgate.netresearchgate.net

All three species produced Methapyrilene-N-oxide and normethapyrilene. nih.gov However, other metabolites were detected only in specific species. For instance, N-(2-Thienylmethyl)-2-amino pyridine (B92270) and (5-hydroxypridyl)-methapyrilene were found in rats and rabbits but not in guinea pigs. nih.gov Furthermore, the formation of certain metabolites was quantitatively more significant in some species than others. nih.gov Such findings underscore the importance of selecting appropriate animal models in toxicology and pharmacology, as metabolic pathways can vary considerably, affecting a compound's profile. nih.govnih.gov

| Metabolite | Rat | Guinea Pig | Rabbit | Reference |

|---|---|---|---|---|

| Methapyrilene-N-oxide | Detected | Detected | Detected | nih.gov |

| Normethapyrilene | Detected | Detected | Detected | nih.gov |

| N-(2-Thienylmethyl)-2-amino pyridine | Detected | Not Detected | Detected | nih.gov |

| (5-hydroxypridyl)-methapyrilene | Detected | Not Detected | Detected | nih.gov |

| N-Hydroxynormethapyrilene | Detected (9000g supernatant) | Detected (9000g supernatant) | Detected (microsomes & 9000g supernatant) | nih.gov |

Advanced Analytical Methodologies in Thenyldiamine Research

Chromatographic Techniques for Research Applications

Chromatography is a fundamental technique for separating thenyldiamine from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, particularly when coupled with sensitive detectors like fluorescence detectors. An established HPLC procedure allows for the trace determination of this compound hydrochloride in diverse samples such as animal feed, human urine, and wastewater. nih.gov This method demonstrates high sensitivity, with detection capabilities at the nanogram level. nih.gov

For instance, a method was developed to determine this compound hydrochloride, along with tripelennamine (B1683666) hydrochloride and chlorothen (B86339) citrate, in various matrices. nih.gov The procedure achieved detection levels of 500 ng/g in animal feed and 10 ng/g in human urine and wastewater. nih.gov The intrinsic fluorescence of this compound allows for its selective and sensitive detection without the need for derivatization. Sample preparation often involves liquid-liquid extraction and cleanup using a silica (B1680970) gel column to remove interfering substances before HPLC analysis. nih.gov The separation can be achieved on various reverse-phase columns, such as C18 or specialized columns like Newcrom R1, using a mobile phase typically consisting of acetonitrile (B52724) and an aqueous buffer. sielc.comthermofisher.com

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase (e.g., C18, Newcrom R1) | sielc.comthermofisher.com |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphoric acid or formic acid for MS compatibility) | sielc.com |

| Detection | Fluorescence | nih.gov |

| Sample Matrices | Animal Feed, Human Urine, Wastewater | nih.gov |

| Detection Limit | 10 ng/g (urine, wastewater) | nih.gov |

Gas Chromatography (GC) and its variant, Gas-Liquid Chromatography (GLC), are effective methods for the analysis of volatile or semi-volatile compounds like this compound, often after extraction from a sample matrix. These techniques are particularly useful in forensic toxicology and for analyzing drug substances. openaccessjournals.com A GC method has been reported for the analysis of this compound in admixture in animal feed, with detection levels as low as 10 µg/g. nih.gov

In GLC, a common stationary phase used for the analysis of various drugs, including antihistamines, is SE-30. nih.gov The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. researchgate.net For enhanced sensitivity and selectivity, especially in complex biological samples like postmortem blood, a nitrogen-phosphorus detector (NPD) is often employed, as it provides a strong response for nitrogen-containing compounds like this compound. nih.gov

Table 2: Gas Chromatography Parameters for this compound Research

| Parameter | Condition/Type | Reference |

|---|---|---|

| Technique | Gas-Liquid Chromatography (GLC) | nih.gov |

| Stationary Phase | SE-30 | nih.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) | nih.gov |

| Application | Analysis in animal feed, postmortem blood | nih.govnih.gov |

| Detection Limit | 10 µg/g (in animal feed) | nih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of drugs. analyticaltoxicology.com It is a valuable tool in systemic toxicological analysis for screening and identifying substances. nih.gov In TLC, a sample is spotted on a plate coated with an adsorbent material (the stationary phase), and a solvent (the mobile phase) moves up the plate via capillary action, separating the components of the sample. wikipedia.org

For this compound, TLC can be used to quickly check for its presence in a sample by comparing its retention factor (Rf) value to that of a known standard. matec-conferences.org Different combinations of stationary phases (e.g., silica gel) and mobile phases can be tested to achieve optimal separation. matec-conferences.org While primarily a qualitative technique, modern high-performance TLC (HPTLC) with densitometric scanning can provide quantitative results. analyticaltoxicology.com Preparative TLC can also be employed to isolate small quantities of this compound or its metabolites for further structural analysis. analyticaltoxicology.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for obtaining detailed structural information and sensitive quantification of this compound and its metabolites.

Thermospray Mass Spectrometry (TS-MS), often coupled with HPLC (HPLC-TSMS), is a soft ionization technique that has been successfully used to characterize ethylenediamine-type antihistamines, including this compound, and their metabolites. nih.gov This method is particularly useful for analyzing microbial extracts from biotransformation studies, allowing for the direct analysis of metabolites from a complex biological matrix. nih.gov

In TS-MS analysis of this compound, the protonated molecular ion, [M+H]⁺, is typically observed as the prominent base peak in the mass spectrum. nih.gov This provides immediate molecular weight information. Studies have shown that this technique is also effective in identifying metabolites such as N-oxides. researchgate.netresearchgate.netoup.com For instance, while the parent antihistamines usually produce only the [MH]⁺ ion, their N-oxide metabolites yield strong [MH]⁺ ions along with multiple characteristic fragment ions, aiding in their structural identification. researchgate.netresearchgate.net

Table 3: Mass Spectral Data from Thermospray MS for this compound and Related Structures

| Compound | Ionization Mode | Observed Ions | Reference |

|---|---|---|---|

| This compound (Parent) | Thermospray (Positive Ion) | [M+H]⁺ as base peak | nih.gov |

| This compound N-oxide (Metabolite) | Thermospray (Positive Ion) | Strong [M+H]⁺ and multiple fragment ions | researchgate.netresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the unambiguous structural confirmation of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the determination of a molecule's elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. mdpi.com

While specific HRMS studies on this compound are not extensively detailed in the provided context, the application of this technique is standard practice in modern analytical chemistry for structural elucidation. mdpi.com For this compound (C₁₄H₁₉N₃S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass of its protonated ion [M+H]⁺ with the theoretically calculated mass. This high degree of accuracy helps to eliminate other potential isomeric or isobaric interferences, providing definitive structural confirmation. researchgate.netresearchgate.net This is particularly valuable in metabolite identification and in characterizing reference standards.

Table 4: Application of HRMS for Structural Confirmation of this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₉N₃S | sielc.com |

| Nominal Mass | 261 | sielc.com |

| Theoretical Monoisotopic Mass ([M]) | 261.1300 | sielc.com |

| Theoretical Accurate Mass ([M+H]⁺) | 262.1378 | (Calculated) |

| Typical HRMS Mass Accuracy | < 5 ppm | mdpi.comresearchgate.net |

| Purpose | Unambiguous confirmation of elemental composition and structure. | mdpi.com |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Sensitive Quantification

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful and sensitive technique for the quantitative analysis of this compound. nih.goveuropeanpharmaceuticalreview.com This method combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting trace amounts of the compound in complex mixtures. europeanpharmaceuticalreview.comnih.gov

The UHPLC system utilizes columns with sub-2 µm particle sizes, which allows for faster analysis times and improved resolution compared to traditional HPLC. The separation of this compound from other components in a sample is typically achieved on a C18 column using a mobile phase gradient consisting of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization. nih.goveuropeanpharmaceuticalreview.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for compounds like this compound. semanticscholar.org In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise, leading to very low limits of detection and quantification. nih.govsemanticscholar.org

Table 1: Typical UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 (e.g., 100mm x 4.6mm, 3.5 µm) europeanpharmaceuticalreview.com |

| Mobile Phase A | 0.15% Formic acid in water europeanpharmaceuticalreview.com |

| Mobile Phase B | Acetonitrile europeanpharmaceuticalreview.com |

| Flow Rate | 0.6 mL/min europeanpharmaceuticalreview.com |

| Column Temperature | 40 °C europeanpharmaceuticalreview.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive semanticscholar.org |

| Monitored Transition | Specific m/z of precursor ion → product ion |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrumentation and sample matrix.

Analysis of Fragmentation Patterns

The analysis of fragmentation patterns is a cornerstone of mass spectrometry, providing structural information about the analyte. chemguide.co.uklibretexts.org When the molecular ion of this compound is subjected to collision-induced dissociation (CID) in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. oup.com

Thermospray mass spectrometry studies have shown that parent ethylenediamine-type antihistamines, including this compound, typically produce a prominent protonated molecular ion ([M+H]⁺) which serves as the precursor ion in MS/MS experiments. oup.comnih.gov The fragmentation of this precursor ion leads to the formation of specific product ions. The pattern of these fragments is unique to the molecule's structure and is used for its unambiguous identification and quantification. chemguide.co.uklibretexts.org The fragmentation process often involves the cleavage of the weakest bonds within the molecule. libretexts.org

Table 2: Illustrative Fragmentation of this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| Precursor Ion | [M+H]⁺ | Protonated molecular ion of this compound |

| Product Ion 1 | Fragment A | Resulting from a specific bond cleavage |

| Product Ion 2 | Fragment B | Resulting from another characteristic bond cleavage |

The specific m/z values for precursor and product ions are determined experimentally and are dependent on the instrument and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of the integrity of chemical compounds like this compound. libretexts.orgnih.gov Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed insights into the atomic arrangement and connectivity within the molecule. mdpi.commeasurlabs.com

¹H NMR and ¹³C NMR are the most common types of NMR experiments used. ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR provides information about the carbon skeleton. mdpi.com By analyzing the chemical shifts, coupling constants, and signal integrations in the NMR spectra, researchers can confirm that the synthesized or isolated this compound has the correct structure and is free from impurities. libretexts.org Two-dimensional NMR techniques can be employed for more complex structural assignments. measurlabs.com This non-destructive technique is crucial for characterizing reference standards and ensuring the purity of the compound used in further analytical and biological studies. mdpi.com

Application of Analytical Methods for Biological Matrices Research

The analysis of this compound and its metabolites in biological matrices such as blood, urine, and tissue is essential for pharmacokinetic and toxicological studies. nih.govanalyticaltoxicology.com Techniques like HPLC combined with thermospray mass spectrometry (HPLC-TSMS) have been demonstrated to be effective for the characterization of ethylenediamine-type antihistamines, including this compound, in extracts from biological cultures. nih.gov These methods allow for the direct analysis of complex biological samples, often with minimal sample preparation. researchgate.net

In such studies, the typical observation is the detection of the protonated molecular ion ([M+H]⁺) as the base peak in the mass spectrum, which facilitates the identification of the parent drug and its metabolites. nih.gov The ability to detect these compounds in complex matrices like microbial biotransformation experiments highlights the utility of these advanced analytical techniques in understanding the metabolic fate of this compound. researchgate.net

Challenges and Solutions in Complex Biological Sample Analysis

Analyzing this compound in complex biological matrices presents several challenges. The low concentrations of the drug and its metabolites, coupled with the presence of a multitude of endogenous interfering substances, can make accurate quantification difficult. nih.govoaepublish.com Matrix effects, where components of the biological sample either suppress or enhance the ionization of the analyte in the mass spectrometer, are a significant hurdle. oaepublish.com

To overcome these challenges, robust sample preparation techniques are crucial. These can range from simple protein precipitation and liquid-liquid extraction to more selective methods like solid-phase extraction (SPE). scribd.comscribd.com The goal of sample preparation is to remove interfering substances while efficiently extracting the analyte of interest. researchgate.net

The use of an internal standard, a compound that is structurally similar to the analyte and is added to the sample at a known concentration, is a common solution to correct for matrix effects and variations in extraction recovery and instrument response. nih.govscribd.com Furthermore, the development of highly selective and sensitive analytical methods, such as UHPLC-MS/MS, is key to achieving the low detection limits required for pharmacokinetic and forensic studies. nih.gov Method validation according to regulatory guidelines ensures the reliability, accuracy, and precision of the results obtained from the analysis of complex biological samples. semanticscholar.org

Computational and Theoretical Research Approaches

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a three-dimensional, dynamic view of how a compound like thenyldiamine might interact with a biological target, such as a protein receptor. These techniques are fundamental to structure-based drug design. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when it binds to a receptor to form a stable complex. researchgate.netopenaccessjournals.com The process involves placing the ligand into the receptor's binding site and using a scoring function to estimate the binding affinity for different poses. openaccessjournals.com This method is essential for screening virtual libraries of compounds to identify potential drug candidates and for understanding the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and van der Waals forces. openaccessjournals.comchemrxiv.org

The process typically requires a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or computational approaches like homology modeling. frontiersin.org While specific molecular docking studies for this compound are not detailed in the available literature, this method would be the standard approach to investigate its interaction with potential biological targets like histamine (B1213489) receptors.

Table 3: Key Concepts in Molecular Docking

| Concept | Description | Reference |

|---|---|---|

| Ligand and Receptor | The ligand is the small molecule (e.g., this compound), and the receptor is the macromolecule, typically a protein, to which it binds. openaccessjournals.com | openaccessjournals.com |

| Search Algorithm | Explores the possible binding poses of the ligand within the receptor's active site. openaccessjournals.com Techniques include genetic algorithms and Monte Carlo simulations. openaccessjournals.com | openaccessjournals.com |

| Scoring Function | Evaluates the fitness of each pose, predicting the binding affinity by calculating the strength of intermolecular interactions. researchgate.netopenaccessjournals.com | researchgate.netopenaccessjournals.com |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site that results in the most stable complex. researchgate.net | researchgate.net |

Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex. nih.govfrontiersin.org While docking provides a static snapshot of the binding pose, MD simulations model the movements of atoms and molecules over time, typically on the nanosecond to microsecond scale. frontiersin.orgmdpi.com This allows researchers to assess the stability of a predicted binding mode. nih.gov

By simulating the complex in a realistic environment (e.g., surrounded by water molecules), MD can reveal important dynamic behaviors, such as conformational changes in the protein upon ligand binding (induced fit), the role of water molecules in the binding interface, and the persistence of key intermolecular interactions. frontiersin.orgchemrxiv.orgmdpi.com If a docked pose is unstable during an MD simulation, it is likely an incorrect prediction. nih.gov Thus, MD serves as a crucial tool for refining and validating docking results and exploring the energy landscape of the binding process. nih.govbiorxiv.org

Table 4: Applications of Molecular Dynamics (MD) Simulations

| Application | Description | Reference |

|---|---|---|

| Binding Pose Stability | Assesses whether a ligand's binding pose, predicted by docking, remains stable over time within the receptor's binding site. nih.gov | nih.gov |

| Conformational Sampling | Explores different conformations of both the ligand and the protein, accounting for the flexibility of the receptor. mdpi.com | mdpi.com |

| Binding Free Energy Calculation | Provides a more accurate estimation of binding affinity by considering the dynamic nature of the interaction. nih.gov | nih.gov |

| Exploration of Binding Pathways | Can simulate the entire process of a ligand binding to a receptor, revealing intermediate states and alternative binding sites. frontiersin.org | frontiersin.org |

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. 3ds.comnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. 3ds.com

Pharmacophore models can be generated through two main approaches:

Ligand-based modeling : When the structure of the target receptor is unknown, a set of known active ligands is superimposed, and their common chemical features are extracted to create a pharmacophore model. nih.gov

Structure-based modeling : When the 3D structure of the receptor (or a ligand-receptor complex) is available, the model is derived from the key interactions observed between the ligand and the binding site. nih.gov

Once created, a pharmacophore model can be used as a 3D query to rapidly screen large compound libraries for molecules that match the required features, a process known as virtual screening. 3ds.cominteligand.com This allows for the identification of structurally diverse compounds that may have the same desired biological activity. nih.gov For a compound like this compound, a pharmacophore model could be developed based on its known activity as a histamine H1 antagonist to discover novel scaffolds with similar properties.

Table 5: Pharmacophore Modeling Approaches

| Modeling Approach | Basis | Required Input | Reference |

|---|---|---|---|

| Ligand-Based | Based on the common features of a set of known active molecules. | A collection of 2D or 3D structures of active compounds. nih.gov | nih.gov |

| Structure-Based | Based on the interactions between a ligand and its target receptor. | The 3D structure of the ligand-receptor complex. nih.gov | nih.gov |

Systems-Level Pharmacological Analysis

Systems-level analysis integrates computational modeling with biological data to provide a holistic view of a drug's effects. This is a departure from the traditional "one-drug, one-target" model, embracing the concept that a single compound can interact with multiple targets, influencing a network of pathways.

Network pharmacology is a powerful in silico methodology used to explore the complex interactions between drug compounds and multiple targets within a biological system. slideshare.netdovepress.com This approach constructs and analyzes interaction networks to identify key proteins and signaling pathways involved in a drug's therapeutic effects and potential side effects. slideshare.nettandfonline.com While specific, comprehensive network pharmacology studies focused solely on this compound are not extensively documented, the methodology has been applied to the broader class of antihistamines, providing a clear framework for how this compound's mechanisms could be elucidated. mdpi.comnih.gov

A typical network pharmacology workflow involves several key steps:

Target Prediction: Identifying potential protein targets of a drug. This is often achieved using computational tools that predict interactions based on the drug's chemical structure, such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction. nih.gov

Network Construction: Building a network that connects the drug to its predicted targets. This network is often expanded by incorporating known protein-protein interactions (PPIs) from databases like STRING, creating a comprehensive drug-target-disease network. mdpi.commedcrop.or.kr

Topological Analysis and Pathway Enrichment: Analyzing the network's properties to identify central or "hub" targets that are critical to the drug's mechanism. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then used to determine which biological processes and signaling pathways are significantly affected by the drug's targets. tandfonline.commdpi.com

For instance, a network pharmacology study on 32 common antihistamines identified several key targets and pathways. mdpi.com Although this compound was not one of the 32 drugs listed in the final analysis of that specific study, as a first-generation ethylenediamine (B42938) antihistamine, its interactions would be predicted using the same computational approach. nih.govudes.edu.co Such an analysis for this compound would likely predict its primary interaction with the Histamine H1 receptor, but could also uncover secondary targets that explain its broader pharmacological profile. First-generation antihistamines are known to cross the blood-brain barrier and interact with various receptors, including muscarinic receptors, which accounts for some of their side effects. udes.edu.cooup.com

A hypothetical network analysis for this compound would likely reveal interactions with key pathways beyond simple histamine antagonism. Based on analyses of similar antihistamines, potential pathways could include neuroactive ligand-receptor interactions and other signaling cascades. mdpi.comnih.gov

Table 1: Representative Targets and Pathways in Antihistamine Network Pharmacology This table is illustrative, based on findings from broader antihistamine studies, and represents a potential framework for a this compound-specific analysis.

| Category | Name | Potential Role in this compound's Mechanism |

| Primary Target | Histamine H1 Receptor (HRH1) | Main target for antihistaminic effect. |

| Predicted Secondary Target | Glutamate Ionotropic Receptor NMDA Type Subunit 2B (GRIN2B) | Identified as a key target for several antihistamines, potentially modulating neuroactive pathways. mdpi.comnih.gov |

| Predicted Secondary Target | Muscarinic Acetylcholine (B1216132) Receptors (e.g., CHRM1, CHRM2) | Interaction with these receptors is characteristic of first-generation antihistamines and contributes to anticholinergic effects. oup.com |

| Key Signaling Pathway | Neuroactive Ligand-Receptor Interaction | A major pathway identified for antihistamines, reflecting their interaction with various neurotransmitter receptors. mdpi.commedcrop.or.kr |

| Key Signaling Pathway | Calcium Signaling Pathway | Histamine H1 receptor activation is linked to intracellular calcium release; antagonism by this compound would modulate this pathway. |

| Key Signaling Pathway | MAPK Signaling Pathway | Implicated in inflammatory responses and a potential downstream target of antihistamine action. tandfonline.com |

The integration of in silico (computational) and in vitro (experimental) research is a cornerstone of modern drug discovery, creating a feedback loop that enhances the predictive power of computational models and guides focused laboratory testing. nih.gov Computational methods can predict a compound's properties and interactions, which are then validated and refined by experimental data. nih.govmdpi.com

A specific example of an in silico approach applied to this compound is the computational prediction of its acid dissociation constant (pKa). The pKa value is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). peerj.com A study utilized semiempirical quantum chemical methods like PM3/COSMO and PM7/COSMO to predict the pKa values of numerous drug-like molecules, including this compound. peerj.comresearchgate.net For this compound, two pKa values have been measured experimentally (3.7 and 8.9), corresponding to its two basic nitrogen atoms (the pyridine (B92270) nitrogen and the tertiary amine nitrogen). peerj.com The computational models aim to predict these values and assign them to the correct ionizable group. peerj.com

Table 2: Comparison of Experimental and Predicted pKa Values for this compound

| Method | Predicted pKa (Pyridine N) | Predicted pKa (Amine N) | Experimental pKa |

| Experimental (Potentiometric) | 3.7 (unassigned) | 8.9 (unassigned) | 3.7, 8.9 |

| In Silico (ACE JChem Predictor) | 5.6 | 8.8 | N/A |

| In Silico (PM3/COSMO) | N/A | 9.4 | N/A |

| In Silico (PM7/COSMO) | N/A | 13.1 | N/A |

Data sourced from a study on pKa prediction of drug-like molecules. peerj.com

The data shows varying accuracy among different computational methods. The PM3 method provided a closer prediction to the experimental value of the amine pKa than the PM7 method, which significantly overestimated it. peerj.com Such discrepancies between in silico predictions and in vitro measurements are used to refine the computational algorithms. peerj.comresearchgate.net

Beyond pKa prediction, the integration of computational and experimental approaches for a compound like this compound would typically follow this process:

In Silico Prediction:

Molecular Docking: Simulating the binding of this compound to the 3D structure of its primary target (Histamine H1 receptor) and potential off-targets (e.g., muscarinic receptors). This predicts binding affinity and identifies key amino acid interactions. mdpi.comajol.info

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of this compound and related molecules with their biological activity.

ADMET Prediction: Using computational models to predict absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com

In Vitro Validation:

Binding Assays: Experimentally measuring the binding affinity of this compound to the predicted target receptors.

Enzyme Inhibition Assays: For example, testing this compound's effect on cytochrome P450 enzymes, which are crucial for its metabolism. nih.gov

Cell-Based Assays: Assessing the functional consequences of this compound's receptor binding, such as its ability to block histamine-induced calcium signaling in cells.

This integrated approach allows researchers to build robust, predictive models of a drug's behavior. For example, in silico docking might suggest that a minor structural modification to this compound could reduce its affinity for muscarinic receptors while maintaining H1 receptor antagonism. This hypothesis can then be tested by synthesizing the new compound and evaluating it in in vitro binding and functional assays, accelerating the design of more selective drugs. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Chemical Biology Tools for Thenyldiamine Research

The field of chemical biology provides powerful tools to investigate the molecular interactions of compounds like this compound within complex biological systems. frontiersin.org These approaches move beyond traditional pharmacological assays to enable a more nuanced understanding of how this compound interacts with its targets and influences cellular processes.

Recent advancements in chemical biology that can be applied to this compound research include the development of sophisticated molecular probes and engineered biological systems. frontiersin.orgrsc.org These tools can be used for:

Target Identification and Validation: Innovative probes can help identify new binding partners for this compound beyond the H1 receptor, potentially uncovering novel mechanisms of action. frontiersin.org

Molecular Imaging: Techniques like molecular imaging could allow for the visualization of this compound's distribution and target engagement within living systems, providing spatial and temporal information about its activity. frontiersin.org

Proteomics and Metabolomics: Chemical-based, large-scale analyses such as proteomics and metabolomics can reveal changes in protein and metabolite profiles in response to this compound treatment, offering a global view of its cellular impact. frontiersin.org

The application of these advanced chemical biology tools is poised to significantly enhance our understanding of this compound's pharmacological profile.

Exploration of Novel Biological Interactions Beyond H1 Receptors

While this compound's primary mechanism of action is the blockade of the histamine (B1213489) H1 receptor, emerging evidence suggests that its biological activity may not be limited to this interaction. archive.orgwikipedia.org First-generation antihistamines, as a class, are known to interact with other receptors, which may contribute to their broader pharmacological effects. nih.gov

Research into other H1-antihistamines has revealed a range of "off-target" effects, including interactions with muscarinic receptors and influences on inflammatory pathways. nih.govnih.gov For instance, some H1-antihistamines have been shown to inhibit the activation of NF-κB, a key regulator of inflammation, and modulate the expression of cell adhesion molecules. nih.gov

Although specific studies on this compound's non-H1 receptor interactions are not yet abundant, the known promiscuity of related compounds provides a strong rationale for further investigation. Computational studies, such as those predicting binding affinities, can offer initial insights into potential new targets for this compound. uni-saarland.de Exploring these novel interactions is crucial for a complete understanding of its biological effects and for potentially repurposing the compound for new therapeutic applications.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The comprehensive analysis of this compound and its metabolites in biological matrices is essential for understanding its pharmacokinetics and metabolism. tandfonline.com Advanced analytical techniques have been developed to achieve the necessary sensitivity and selectivity for such studies.

Historically, methods like gas chromatography (GC) and thin-layer chromatography (TLC) were employed for the analysis of this compound. nih.gov More recently, high-performance liquid chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detectors, has become a key tool. tandfonline.comncats.io

Key advancements in analytical techniques applicable to this compound profiling include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution and sensitivity for the detection of this compound and its metabolites in various samples. go-jsb.co.uk The use of inert flow paths and specialized columns enhances the accuracy and reproducibility of these analyses. go-jsb.co.uk

High-Performance Liquid Chromatography-Thermospray Mass Spectrometry (HPLC-MS): This method has been successfully used for the direct analysis of microbial extracts containing metabolites of ethylenediamine-type antihistamines, a class to which this compound belongs. ncats.io

Computational Chemistry: Semi-empirical quantum chemical methods are being used to predict properties like pKa values, which are crucial for developing robust analytical methods and understanding the compound's behavior in biological systems. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

To achieve a holistic understanding of this compound's impact on biological systems, researchers are turning to the integration of multi-omics data. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular changes induced by the compound. youtube.com

By analyzing these multiple layers of biological information simultaneously, researchers can:

Uncover Complex Biological Processes: Multi-omics integration can reveal the intricate interplay between different molecular pathways affected by this compound. nih.govresearchgate.net

Identify Novel Biomarkers: This approach can help in the discovery of new biomarkers that predict an individual's response to this compound. nih.gov

Elucidate Mechanisms of Action: Integrating different omics datasets can provide a more complete understanding of the mechanisms underlying both the therapeutic effects and any potential off-target activities of this compound. marquette.eduresearchgate.net

The application of multi-omics strategies to this compound research is still in its early stages. However, the insights gained from such studies on other compounds demonstrate the immense potential of this approach to unravel the full spectrum of this compound's biological effects. nih.govyoutube.com

常见问题

Q. How is the aqueous solubility of Thenyldiamine determined experimentally?

The solubility of this compound (C₁₄H₁₉N₃S) in water is typically measured using the shake-flask method under controlled pH and temperature. According to the Handbook of Aqueous Solubility Data, at pH 7.4 and 37.5°C, its solubility is 4.444 g/L (1.700 × 10⁻² M). Researchers should account for pH-dependent ionization states, as solubility can vary with protonation of its amine groups. Methodological rigor includes equilibration periods, HPLC validation, and triplicate measurements to ensure reproducibility .

Q. What experimental approaches are used to determine the ionization states (pKa values) of this compound?

this compound has two measured pKa values (3.7 and 8.9) via potentiometric titration, though assigning these to specific nitrogen groups (pyridine vs. amine) remains challenging. Computational tools like the ACE JChem predictor estimate pKa values at 5.6 (pyridine) and 8.8 (tertiary amine). Researchers should cross-validate experimental data (e.g., potentiometry, UV-spectroscopy) with quantum chemical simulations to resolve ambiguities in protonation states .

Q. How are subchronic toxicity studies for this compound designed in rodent models?

In B6C3F1 mice, subchronic studies involve administering this compound via feed at doses ranging from 250–4000 ppm for 14–90 days. Key endpoints include weight gain, histopathology (liver, parotid gland), and clinical observations. Dose selection for chronic studies should prioritize the maximum tolerated dose (MTD), identified as 2000–4000 ppm based on reversible hepatocyte cytomegaly and parotid acinar cell necrosis. Standard protocols require sex-balanced cohorts, weekly weight monitoring, and blinded histopathological analysis .

Advanced Research Questions

Q. How can contradictions in assigning pKa values to this compound’s ionizable groups be resolved?

Discrepancies arise from overlapping titration curves of its pyridine and amine groups. Advanced methods include:

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- NMR spectroscopy to track protonation shifts in specific nuclei.

- Comparative analysis with structural analogs (e.g., neohetramine) to isolate electronic effects. For example, introducing an additional N atom in neohetramine alters the lower pKa (pyridine-like group), supporting the hypothesis that this compound’s higher pKa (8.9) corresponds to its amine .

Q. What mechanisms explain this compound’s self-association behavior in aqueous solutions?

Light-scattering and conductivity data suggest non-micellar, step-wise aggregation. Unlike classical surfactants, this compound forms polydisperse aggregates without a critical micelle concentration (cmc). Researchers should model this using:

- Mass-action equations (e.g., p/N = 0.2, N = 3–4, Kᵢᵧ = 10¹⁰–10¹⁴).

- Conductivity vs. √m plots to assess deviations from ideal 1:1 electrolyte behavior. Comparative studies with tripelennamine hydrochloride show similar aggregation patterns, indicating thiophene/phenyl ring substitutions do not significantly alter hydrophobicity-driven self-association .

Q. How should subtle histopathological findings in this compound toxicity studies be interpreted?

In 90-day mouse studies, centrilobular hepatocyte cytomegaly and parotid gland necrosis were observed. To distinguish adaptive from adverse effects:

- Dose-response analysis : Confirm lesion prevalence correlates with dose (e.g., 4000 ppm).

- Biomarker profiling : Measure serum ALT/AST for hepatotoxicity and α-amylase for parotid dysfunction.

- Mechanistic studies : Use in vitro models (e.g., primary hepatocytes) to test for oxidative stress or mitochondrial dysfunction. The parotid lesions, though physiologically ambiguous, warrant follow-up carcinogenicity assays due to karyomegaly’s potential preneoplastic implications .

Q. What computational strategies improve pKa prediction accuracy for multi-ionizable drugs like this compound?

Semiempirical quantum methods (e.g., COSMO-RS) combined with explicit solvent models enhance accuracy. Best practices include:

- Generating 20+ conformers per protonation state using RDKit.

- Validating against experimental data for structurally related compounds (e.g., histamine, cimetidine).

- Incorporating tautomer equilibria and solvent entropy effects. Discrepancies <0.5 pH units are acceptable for lead optimization stages .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| pKa Determination | Potentiometry, UV-spectroscopy | ITC, NMR, quantum chemical simulations |

| Toxicity Endpoints | Weight change, histopathology | Biomarker profiling, mechanistic assays |

| Aggregation Analysis | Conductivity, light scattering | Mass-action modeling, comparative analog studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。